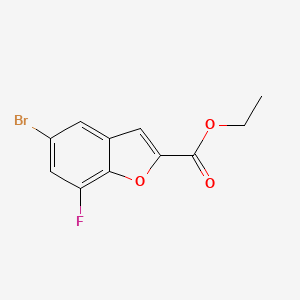![molecular formula C8H6BrN3O2 B1652278 6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione CAS No. 142168-98-7](/img/structure/B1652278.png)
6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
概要
説明
6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione is a chemical compound with the molecular formula C8H6BrN3O2 and a molecular weight of 256.06 g/mol. This compound belongs to the class of pyrido[2,3-d]pyrimidine derivatives, which are known for their diverse biological and chemical properties[_{{{CITATION{{{_2{Review on the Synthesis and Therapeutic Potential of Pyrido 2,3- d ....
科学的研究の応用
Chemistry: In chemistry, 6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione is used as an intermediate in the synthesis of more complex organic molecules. Its bromo and methyl groups make it a versatile building block for various chemical reactions.
Biology: In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other chemical products.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
The pyridopyrimidine moiety, which is present in “6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione”, is of great interest due to its biological potential . It has been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Therefore, future research may focus on exploring its therapeutic potential further.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione typically involves multiple steps, starting from simpler organic compounds. One common synthetic route includes the following steps:
Formation of Pyrimidone: The initial step involves the formation of a pyrimidone ring through a cyclization reaction[_{{{CITATION{{{_4{Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno2,3-d ....
Bromination: The pyrimidone ring is then brominated to introduce the bromo group at the 6th position[_{{{CITATION{{{_4{Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno2,3-d ....
Methylation: Finally, the compound is methylated at the 1st position to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and standard laboratory equipment[_{{{CITATION{{{_4{Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno2,3-d .... The process involves careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions: 6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
作用機序
The mechanism by which 6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The bromo and methyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects.
類似化合物との比較
6-Chloro-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
6-Bromo-2-methylpyrido[2,3-d]pyrimidine-2,4-dione
6-Bromo-1-ethylpyrido[2,3-d]pyrimidine-2,4-dione
Uniqueness: 6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its bromo group at the 6th position and methyl group at the 1st position contribute to its distinct properties compared to similar compounds.
特性
IUPAC Name |
6-bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-12-6-5(2-4(9)3-10-6)7(13)11-8(12)14/h2-3H,1H3,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHPSETYBOEQPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)Br)C(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401199642 | |
| Record name | 6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401199642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142168-98-7 | |
| Record name | 6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142168-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401199642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


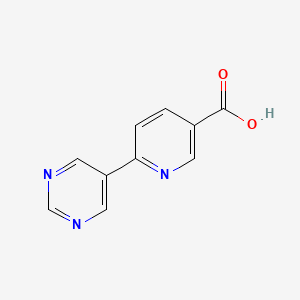


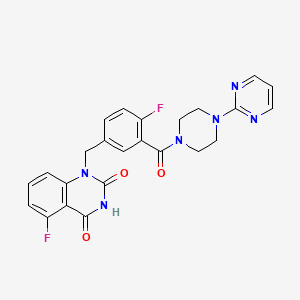
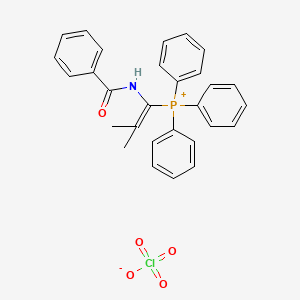
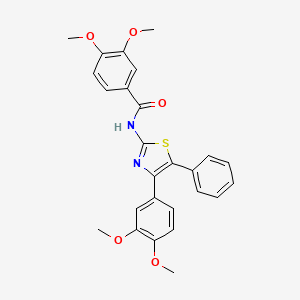
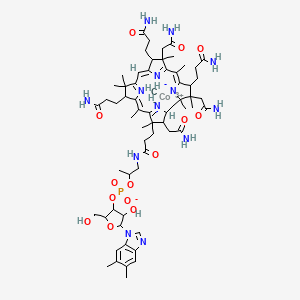
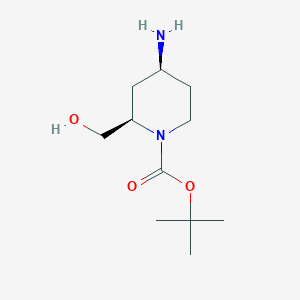

![4H-1-Benzothiopyran-4-one, 3-[(4-chlorophenyl)methyl]-](/img/structure/B1652211.png)

